ESIPT Kinetics: HBQ's Ultrafast vs. HBT's Barrier-Controlled Proton Transfer
A direct head-to-head comparison establishes 10-Hydroxybenzo[h]quinoline (HBQ) as the benchmark for ultrafast, barrierless excited-state intramolecular proton transfer (ESIPT). In time-resolved fluorescence studies, HBQ undergoes ESIPT at a rate of 12 ± 6 femtoseconds (fs). Crucially, replacing the reactive proton with deuterium (DBQ) slows this rate to 25 ± 5 fs, a clear kinetic isotope effect (KIE) [1]. This is in stark contrast to the behavior of 2-(2′-hydroxyphenyl)benzothiazole (HBT), a widely studied ESIPT compound, which exhibits a significantly slower ESIPT time of ~60 fs and demonstrates no KIE [1].
| Evidence Dimension | Excited-State Intramolecular Proton Transfer (ESIPT) Rate |
|---|---|
| Target Compound Data | 12 ± 6 fs (HBQ); 25 ± 5 fs (DBQ) |
| Comparator Or Baseline | HBT: ~60 fs |
| Quantified Difference | HBQ ESIPT is ~5x faster than HBT |
| Conditions | Time-resolved fluorescence spectroscopy in solution (nonpolar and polar solvents) |
Why This Matters
This demonstrates HBQ's ESIPT is a fundamentally distinct, barrierless ballistic process, whereas HBT's is slower and controlled by vibrational modes, making HBQ irreplaceable for applications requiring ultrafast photoresponse.
- [1] Lee, J.; Kim, C. H.; Joo, T. Active Role of Proton in Excited State Intramolecular Proton Transfer Reaction. Journal of Physical Chemistry A, 2013, 117(7), 1400-1405. View Source
